Ethyl 4-[3-(4-chlorophenoxy)-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzoate
Overview
Description
Ethyl 4-[3-(4-chlorophenoxy)-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzoate is a complex organic compound that belongs to the class of azetidinones This compound is characterized by its unique structure, which includes a benzoate ester, a chlorophenoxy group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[3-(4-chlorophenoxy)-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidinone Ring: This step involves the cyclization of a suitable precursor to form the azetidinone ring. The reaction conditions often include the use of a base such as sodium hydride (NaH) and a solvent like dimethylformamide (DMF).
Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced through a nucleophilic substitution reaction. This step may require the use of a chlorophenol derivative and a suitable base.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is typically introduced through a Friedel-Crafts acylation reaction, using a methoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-(4-chlorophenoxy)-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Sodium methoxide (NaOCH3) in methanol, potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Ethyl 4-[3-(4-chlorophenoxy)-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-[3-(4-chlorophenoxy)-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of bacterial cell wall synthesis, contributing to its antimicrobial activity.
Comparison with Similar Compounds
Ethyl 4-[3-(4-chlorophenoxy)-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzoate can be compared with other azetidinone derivatives:
Ethyl 4-[3-(4-bromophenoxy)-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzoate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 4-[3-(4-fluorophenoxy)-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzoate: Similar structure but with a fluorine atom instead of chlorine.
Ethyl 4-[3-(4-methylphenoxy)-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzoate: Similar structure but with a methyl group instead of chlorine.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
ethyl 4-[3-(4-chlorophenoxy)-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO5/c1-3-31-25(29)16-8-12-18(13-9-16)27-22(20-6-4-5-7-21(20)30-2)23(24(27)28)32-19-14-10-17(26)11-15-19/h4-15,22-23H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMOYZUIWFKBDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(C(C2=O)OC3=CC=C(C=C3)Cl)C4=CC=CC=C4OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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